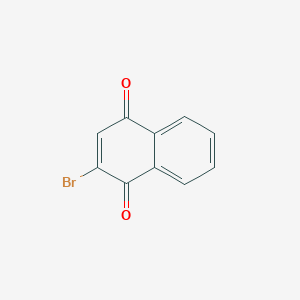
2-bromonaphthalene-1,4-dione
Cat. No. B050910
Key on ui cas rn:
2065-37-4
M. Wt: 237.05 g/mol
InChI Key: KJOHPBJYGGFYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05530004
Procedure details


A 3-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a 500-mL addition funnel and a thermometer, was charged with glacial acetic acid (500 mL), water (1000 mL) and N-bromosuccinimide (71.2 g, 0.40 mol). The mixture was warmed to 45° C. during which time a yellow solution was obtained. An acetic acid (500 mL) solution of 1-naphthol (14.4 g, 0.10 mol) was then added dropwise over a period of 75 min so as to give a red solution, the latter of which was stirred an additional 30 min at 45° C. before cooling to room temperature. The resulting mixture was diluted with water (1500 mL) and extracted with rhethylene chloride (6×400 mL). The combined organic extracts were in turn washed with water (4×400 mL) and saturated sodium bicarbonate solution (4×300 mL). Rotary evaporation of the solvent following drying over magnesium sulfate yielded a yellow solid that was recrystallized from 95% ethanol to yield pure 2-Bromo-1,4-naphthoquinone (18.50 g, 78%); mp 130.5°-132° C. (lit. mp 131°-132° C.). IR(KBr) 3050, 1675, 1655, 1585, 1570, 1330, 1310, 1295, 1270, 1245, 1220, 1120, 1060, 910, 890, 820, 790, 775, 670, 665 cm-1 ; 1H NMR (CDCl3) δ8.21-8.14 (m, 1 H), 8.11-8.05 (m, 1 H), 7.80-7.73 (m, 2 H), 7.52 (s, 1 H); 13C NMR (CDCl3) 182.4 (0), 177.8 (0), 140.3 (1), 140.1 (0), 134.4 (1), 134.1 (1), 131.7 (0), 130.9 (0), 127.8 (1), 126.9 (1) ppm.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:4])(=O)[CH3:2].[Br:5]N1C(=O)CCC1=O.[C:13]1([OH:23])[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)C=C[CH:14]=1>O>[Br:5][C:14]1[C:13](=[O:23])[C:22]2[C:17]([C:1](=[O:4])[CH:2]=1)=[CH:18][CH:19]=[CH:20][CH:21]=2
|
Inputs


Step One
[Compound]
|
Name
|
3-L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
71.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
14.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Step Four
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the latter of which was stirred an additional 30 min at 45° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a red solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before cooling to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with rhethylene chloride (6×400 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (4×400 mL) and saturated sodium bicarbonate solution (4×300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Rotary evaporation of the solvent
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
following drying over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that was recrystallized from 95% ethanol
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(C2=CC=CC=C2C(C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.5 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
